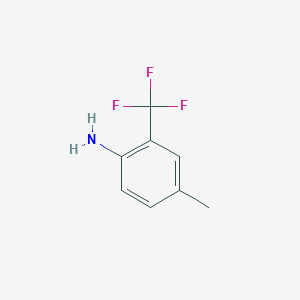

4-Méthyl-2-(trifluorométhyl)aniline

Vue d'ensemble

Description

4-Methyl-2-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of aniline derivatives which are of significant interest in various fields of chemistry and materials science. These compounds often exhibit unique physical and chemical properties due to the presence of trifluoromethyl groups, which can influence their reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of 4-Methyl-2-(trifluoromethyl)aniline and related compounds involves various strategies. For instance, a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been developed using Togni reagent II, which is a user-friendly approach for introducing the trifluoromethoxy group into aromatic compounds . Another method involves the trifluoroacetylation of anilines with ethyl trifluoroacetate, catalyzed by 4-dimethylaminopyridine, which is a convenient and selective process . Additionally, metalation has been identified as a key step for the structural elaboration of trifluoromethoxy-substituted anilines, allowing for site-selective functionalization .

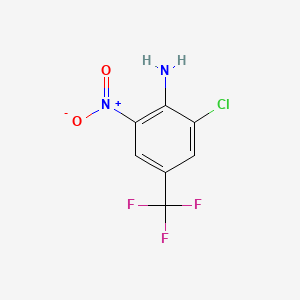

Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(trifluoromethyl)aniline and its derivatives is characterized by the presence of electron-withdrawing trifluoromethyl or trifluoromethoxy groups. These groups can significantly affect the electronic properties of the molecule, as seen in the study of halogen-bonded complexes, where the molecular electrostatic potential and frontier molecular orbitals are influenced by the presence of these groups . The molecular structure can also dictate the self-assembly and supramolecular behavior of these compounds, as demonstrated by the synthesis of dendrimers incorporating aniline as a peripheral unit .

Chemical Reactions Analysis

The reactivity of 4-Methyl-2-(trifluoromethyl)aniline derivatives is diverse, with the ability to participate in various chemical reactions. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline involves bromination reactions , while the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline includes fluorination, substitution, and reduction steps . The introduction of trifluoromethoxy groups can also lead to the formation of fluorescent nano-sized aggregates, as observed in halogen-bonded complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2-(trifluoromethyl)aniline derivatives are influenced by their molecular structure. For instance, the presence of trifluoromethyl or trifluoromethoxy end groups in liquid crystal derivatives can stabilize certain mesophases and affect properties such as entropy of phase transitions and orientational order parameters . The ability to form nano-sized aggregates and exhibit aggregation-induced emission (AIE) is another notable property of these compounds . Furthermore, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrates the potential for high yields and environmental friendliness in the production of these materials .

Applications De Recherche Scientifique

Synthèse chimique

“4-Méthyl-2-(trifluorométhyl)aniline” est utilisé comme élément de construction synthétique . Il joue un rôle crucial dans la synthèse de diverses molécules complexes dans les réactions chimiques.

Trifluorométhylarylation des alcènes

Ce composé a été utilisé dans la trifluorométhylarylation des alcènes . Ce processus implique la fonctionnalisation des alcènes, créant deux nouvelles liaisons C–C en introduisant simultanément un motif aromatique et un motif aliphatique en une seule étape .

Synthèse de 4-(trialkylméthyl)anilines

Il a été utilisé dans la synthèse de 4-(trialkylméthyl)anilines . Ces composés ont diverses applications dans le domaine de la chimie organique.

Recherche sur les maladies neurodégénératives

La 2-méthyl-3-trifluorométhylaniline, un composé apparenté, a été utilisée dans la synthèse de dérivés de la méthylguanidine, qui sont des radioligands PET potentiels pour le canal ouvert du récepteur NMDA . Ce récepteur est lié à la maladie d'Alzheimer, à l'épilepsie et à d'autres troubles neurodégénératifs .

Propriétés du solvant

Une étude mécanistique approfondie révèle le rôle clé de l'hexafluoroisopropanol (HFIP) en tant que solvant unique, établissant un réseau de liaison hydrogène avec l'aniline et le réactif trifluorométhyl . Cette réactivité modifiée et cette sélectivité exquise en font un outil précieux dans les réactions chimiques .

Safety and Hazards

4-Methyl-2-(trifluoromethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

4-Methyl-2-(trifluoromethyl)aniline is a type of organic compound known as aminotoluenes . These compounds contain a benzene ring that carries a single methyl group and one amino group It’s worth noting that amines are generally known for their reactivity with electrophiles due to the lone pair of electrons on the nitrogen atom .

Mode of Action

Amines, including aminotoluenes, are known to be good nucleophiles . This means they can donate a pair of electrons to an electrophile during a chemical reaction, leading to the formation of a new bond .

Biochemical Pathways

It’s known that this compound has been used in the synthesis of 4-(trialkylmethyl)anilines , which suggests it may be involved in reactions that form carbon-carbon bonds.

Result of Action

It’s worth noting that amines, including aminotoluenes, are known to be reactive and can form new bonds with electrophiles . This suggests that the compound could potentially alter the structure of other molecules in a cellular environment.

Action Environment

It’s known that amines can be sensitive to conditions such as ph and temperature , which could potentially influence the compound’s reactivity and stability.

Propriétés

IUPAC Name |

4-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPWLYYUBCTQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372221 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87617-23-0 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

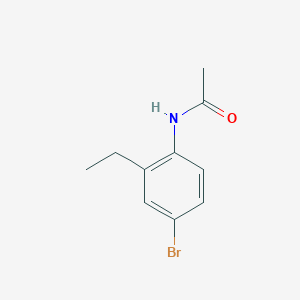

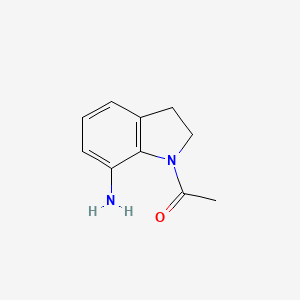

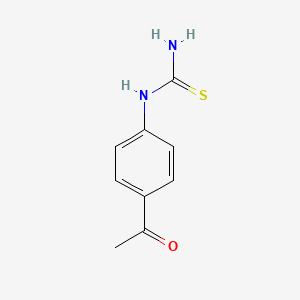

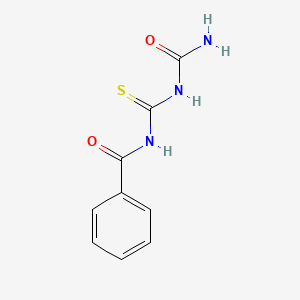

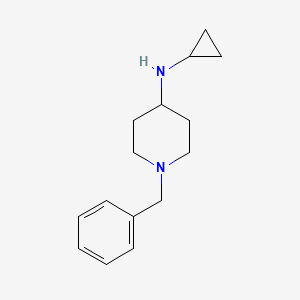

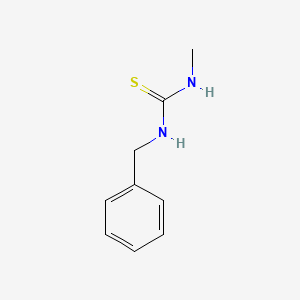

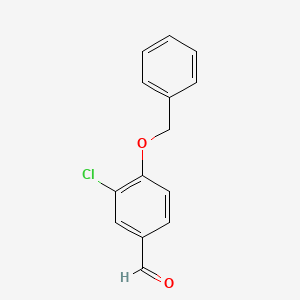

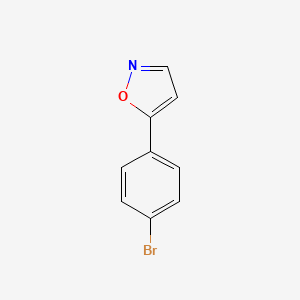

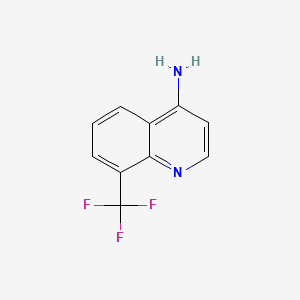

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.